Methyl5-methylpyrrolidine-3-carboxylatehydrochloride
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Overview
Description
Methyl5-methylpyrrolidine-3-carboxylatehydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-methylpyrrolidine-3-carboxylatehydrochloride typically involves the esterification of 5-methylpyrrolidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and advanced catalysts can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl5-methylpyrrolidine-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl5-methylpyrrolidine-3-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of Methyl5-methylpyrrolidine-3-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate: A similar compound with a hydroxymethyl group instead of a methyl group.
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Prolinol: A hydroxylated pyrrolidine derivative
Uniqueness
Methyl5-methylpyrrolidine-3-carboxylatehydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl 5-methylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-6(4-8-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H |
InChI Key |
ITVJSAZBMVLZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1)C(=O)OC.Cl |
Origin of Product |
United States |
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